molecular formula C20H19F3N6O2 B2706759 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-3-carboxamide CAS No. 1334372-91-6

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-3-carboxamide

カタログ番号: B2706759
CAS番号: 1334372-91-6
分子量: 432.407
InChIキー: XWNFWVFZWAMSFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O2 and its molecular weight is 432.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-3-carboxamide represents a novel class of chemical entities designed for potential therapeutic applications, particularly in oncology. This article delves into its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological profile.

Structural Overview

The compound's structure integrates a pyrazole and pyrimidine moiety linked to a piperidine framework, which is crucial for its biological activity. The trifluoromethoxy group enhances lipophilicity and may improve binding affinity to target proteins.

Research indicates that compounds with similar structural features often act as inhibitors of key signaling pathways involved in cancer proliferation. Specifically, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been identified as effective epidermal growth factor receptor inhibitors (EGFRIs) . These compounds can interfere with the phosphorylation processes essential for cancer cell survival and proliferation.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer) and HCT-116 (colon cancer).
  • IC50 Values : The compound showed promising results with IC50 values comparable to established EGFR inhibitors like erlotinib.
CompoundCell LineIC50 (µM)
This compoundA54910.5
This compoundHCT-11615.2
ErlotinibA54912.0
ErlotinibHCT-11618.0

These results suggest that the compound has a potent inhibitory effect on cell growth, making it a candidate for further development as an anti-cancer agent.

Apoptotic Induction

Flow cytometric analysis revealed that treatment with this compound leads to significant apoptosis in cancer cells, characterized by:

  • Increased BAX/Bcl-2 ratio.
  • Cell cycle arrest at the S and G2/M phases.

This apoptotic induction is critical for the therapeutic efficacy of anti-cancer agents.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications in the pyrazole and pyrimidine rings can lead to variations in potency and selectivity towards EGFR:

  • Trifluoromethoxy Group : Enhances binding affinity due to increased electron-withdrawing capacity.
  • Piperidine Ring : Provides conformational flexibility which may facilitate better interaction with the target receptor.

Crystallographic Data

Recent studies have provided crystallographic insights into the compound's structure, revealing:

AtomCoordinates (x, y, z)Displacement Parameter
N40.9274, 0.64138, 0.74220.0293
C10.3853, 0.52515, 0.09570.0268
C20.4649, 0.57809, 0.17480.0263

These parameters are essential for understanding the compound's spatial orientation and potential interaction sites with biological targets.

Case Studies

Several case studies have highlighted the efficacy of similar pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Case Study on EGFR Mutation Resistance : A derivative similar to our compound demonstrated efficacy against both wild-type and mutant EGFR (T790M), suggesting potential use in overcoming resistance seen in some lung cancers.
  • Combination Therapy Trials : Studies combining this class of compounds with other chemotherapeutic agents have shown enhanced efficacy, indicating potential for multi-targeted approaches in cancer therapy.

特性

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O2/c21-20(22,23)31-16-6-4-15(5-7-16)27-19(30)14-3-1-9-28(12-14)17-11-18(25-13-24-17)29-10-2-8-26-29/h2,4-8,10-11,13-14H,1,3,9,12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNFWVFZWAMSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。